4'-Phenylstilbene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H16 |
|---|---|
Molecular Weight |
256.3 g/mol |
IUPAC Name |
1-phenyl-4-(2-phenylethenyl)benzene |
InChI |
InChI=1S/C20H16/c1-3-7-17(8-4-1)11-12-18-13-15-20(16-14-18)19-9-5-2-6-10-19/h1-16H |
InChI Key |
RTCXQMFXAWOHKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Phenylstilbene and Its Structural Analogues
Established Synthetic Pathways to 4'-Phenylstilbene Scaffolds
The construction of the fundamental this compound framework relies on well-established chemical transformations that form the characteristic carbon-carbon double bond of the stilbene (B7821643) core.
Palladium-Catalyzed Coupling Reactions in Stilbene Synthesis
Palladium-catalyzed reactions are powerful tools for the formation of carbon-carbon bonds and are extensively used in the synthesis of stilbenes and their analogues. uliege.bemdpi.com The Heck and Suzuki-Miyaura coupling reactions are particularly prominent in this context. uliege.bewikipedia.org
The Heck reaction , discovered by Tsutomu Mizoroki and Richard F. Heck, involves the coupling of an unsaturated halide or triflate with an alkene in the presence of a palladium catalyst and a base. wikipedia.org This reaction has been instrumental in synthesizing substituted alkenes, including stilbenes. mdpi.comwikipedia.org The catalytic cycle typically involves the oxidative addition of the halide to a Pd(0) species, followed by migratory insertion of the alkene, β-hydride elimination, and reductive elimination to regenerate the catalyst. libretexts.org For instance, the reaction of an aryl halide with styrene (B11656) can yield a stilbene derivative. uliege.be Various palladium sources like palladium(II) acetate (B1210297) and tetrakis(triphenylphosphine)palladium(0) can be used as catalysts. wikipedia.org
The Suzuki-Miyaura coupling reaction provides another efficient route to stilbenes by coupling an organoboron compound (like a boronic acid or ester) with an organohalide, catalyzed by a palladium(0) complex. wikipedia.orgyoutube.comlibretexts.org This reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and environmental compatibility of the boronic acid reagents. youtube.comsandiego.edu The synthesis of stilbenes via Suzuki coupling can be achieved by reacting an alkenylborane with an aryl halide. youtube.com The general mechanism involves oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to form the C-C bond and regenerate the catalyst. libretexts.org
A comparative overview of these two key palladium-catalyzed reactions is presented below:
| Reaction | Key Reactants | Catalyst System | Key Advantages |
| Heck Reaction | Unsaturated halide/triflate, Alkene | Pd(0) or Pd(II) source, Base | Good for substituting alkenes, wide functional group tolerance. wikipedia.orgrug.nl |
| Suzuki-Miyaura Coupling | Organoboron compound, Organohalide | Pd(0) complex, Base | Mild conditions, high functional group tolerance, use of environmentally benign boronic acids. youtube.comsandiego.edu |
Condensation Reactions for Phenylstilbene Derivatives
Condensation reactions, particularly the Wittig and Horner-Wadsworth-Emmons reactions, represent classical yet powerful methods for synthesizing alkenes, including this compound and its derivatives. wiley-vch.deresearchgate.net These reactions involve the coupling of a carbonyl compound with a phosphorus-based reagent.
The Wittig reaction utilizes a phosphonium (B103445) ylide (a Wittig reagent) to convert an aldehyde or ketone into an alkene. wikipedia.orgdalalinstitute.comadichemistry.com The reaction proceeds through a betaine (B1666868) intermediate which then forms a four-membered oxaphosphetane ring. dalalinstitute.comtestbook.com This intermediate subsequently decomposes to yield the alkene and a stable triphenylphosphine (B44618) oxide, which is the driving force of the reaction. dalalinstitute.comorganic-chemistry.org The stereochemical outcome of the Wittig reaction depends on the nature of the ylide; stabilized ylides generally produce (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion, which is more nucleophilic than a phosphonium ylide. wiley-vch.de This reaction typically yields (E)-alkenes with high stereoselectivity. researchgate.netjuliethahn.com A key advantage of the HWE reaction is that the dialkyl phosphate (B84403) byproduct is water-soluble and easily removed by aqueous extraction. wiley-vch.de The HWE reaction has been successfully used to synthesize various stilbene derivatives, including fluorinated stilbenes and those with electron-donating or withdrawing groups. researchgate.netrsc.org
Key features of these condensation reactions are summarized in the following table:
| Reaction | Phosphorus Reagent | Carbonyl Substrate | Typical Product Stereochemistry | Byproduct |
| Wittig Reaction | Phosphonium ylide | Aldehyde or Ketone | (Z)-alkene with non-stabilized ylides, (E)-alkene with stabilized ylides. organic-chemistry.org | Triphenylphosphine oxide |
| Horner-Wadsworth-Emmons Reaction | Phosphonate carbanion | Aldehyde or Ketone | Predominantly (E)-alkene. wiley-vch.deresearchgate.net | Water-soluble dialkyl phosphate |
Functionalization and Derivatization Strategies for this compound Architectures
Beyond the synthesis of the basic this compound scaffold, significant research has focused on its functionalization and incorporation into more complex molecular architectures to tailor its properties for specific applications.
Introduction of Aza-Crown Ether Moieties
Aza-crown ethers are macrocyclic compounds containing nitrogen atoms within the ring. wikipedia.org The incorporation of aza-crown ether moieties into the this compound framework can lead to novel compounds with potential applications as ionophores or sensors. mdpi.comnih.govnih.gov The synthesis of these derivatives can be achieved by coupling a functionalized stilbene unit with a pre-formed aza-crown ether or by constructing the macrocycle around a stilbene precursor. mdpi.com For example, derivatives of diaza-crown ethers have been synthesized by acylating the amino groups with various reagents. mdpi.com The resulting stilbene-aza-crown ether conjugates can exhibit interesting photophysical properties, such as fluorescence quenching upon binding to metal ions. nih.gov
Incorporation into Silsesquioxane Frameworks
Silsesquioxanes are a class of organosilicon compounds with a cage-like structure, often represented by the general formula (RSiO1.5)n. nanochemres.orgmdpi.com Incorporating this compound units as the organic (R) groups in silsesquioxane frameworks leads to hybrid organic-inorganic materials with enhanced thermal stability and potentially interesting optical properties. rsc.orgumich.edu The synthesis of these materials typically involves the hydrolytic condensation of a trifunctional silane (B1218182) precursor bearing the phenylstilbene moiety (e.g., XSiY3 where X is the phenylstilbene group and Y is a hydrolyzable group like an alkoxy group). nanochemres.org The resulting polyhedral oligomeric silsesquioxanes (POSS) can be further processed into materials like optically transparent films. rsc.org For instance, phenyl-substituted corner-opened POSS have been prepared and polymerized to form polysiloxane films with high thermal resistance. rsc.org
Preparation of Substituted Phenylphenanthrenes via Photocyclization
The photocyclization of stilbene and its derivatives is a well-known photochemical reaction that leads to the formation of phenanthrenes. acs.org Specifically, isomeric phenylstilbenes can undergo photocyclization to yield the corresponding phenylphenanthrenes. acs.orgacs.org This reaction typically proceeds via an excited state of the stilbene, which undergoes an intramolecular cyclization followed by oxidation (often by air or an added oxidizing agent) to form the aromatic phenanthrene (B1679779) ring system. sci-hub.se This synthetic strategy provides a direct route to polycyclic aromatic hydrocarbons that might be difficult to access through other methods. acs.org For example, the irradiation of 4-phenylstilbene (B1654163) can lead to the formation of 2-phenylphenanthrene.
Advanced Spectroscopic Characterization of 4 Phenylstilbene Systems
Ultrafast Photophysical Dynamics of 4'-Phenylstilbene Derivatives
The behavior of this compound derivatives immediately following photoexcitation is governed by a series of ultrafast processes. These dynamics are critical for understanding the ultimate fate of the excited state and are probed using time-resolved spectroscopic methods.
Derivatives of this compound can be functionalized with macrocyclic units, such as aza-crown ethers, to act as fluorescent sensors for cations. datapdf.com The interaction between the cation and the macrocycle profoundly influences the photophysical properties of the stilbene (B7821643) chromophore.
Upon photoexcitation, the electronic distribution of the molecule changes, often leading to a modification of the cation-macrocycle interaction. datapdf.com Picosecond transient absorption spectroscopy has been instrumental in monitoring the stepwise decoordination of cations from the macrocycle in the excited singlet state. datapdf.com For instance, in a 4-(N-monoaza-15-crown-5)-4'-phenylstilbene derivative complexed with a calcium ion (Ca2+), picosecond absorption studies have revealed the rates of the successive steps of nitrogen-calcium decoordination and the formation of a solvent-separated cation-probe pair. datapdf.com These dynamics are often on the picosecond timescale and are crucial for the design of effective fluorescent ion probes. datapdf.comkisti.re.kr
The rate constants for these decoordination processes are sensitive to the solvent environment. For a related compound, 4-(N-monoaza-15-crown-5)-4'-cyanostilbene complexed with Ca2+, the rate of formation of the solvent-separated ion pair was measured to be (4 ± 0.4) x 10¹⁰ s⁻¹ in butyronitrile (B89842) (BuCN) and (1.4 ± 0.4) x 10¹⁰ s⁻¹ in acetonitrile (B52724) (CH₃CN), highlighting the role of the solvent in mediating these ultrafast events. datapdf.com
Table 1: Rate Constants for Cation-Macrocycle Decoordination in a Stilbene Derivative
| Process | Solvent | Rate Constant (s⁻¹) |
|---|---|---|
| Formation of Solvent-Separated Ion Pair | Butyronitrile (BuCN) | (4 ± 0.4) x 10¹⁰ |
| Formation of Solvent-Separated Ion Pair | Acetonitrile (CH₃CN) | (1.4 ± 0.4) x 10¹⁰ |
Data sourced from studies on 4-(N-monoaza-15-crown-5)-4'-cyanostilbene, a related stilbene derivative. datapdf.com
Time-resolved fluorescence and transient absorption spectroscopies are powerful tools for tracking the evolution of excited states with high temporal resolution. ucsb.eduedinst.com These techniques operate on the principle of a "pump-probe" experiment, where an initial laser pulse (the pump) excites the molecule, and a subsequent, time-delayed pulse (the probe) monitors the changes in fluorescence or absorption of the sample. edinst.comlightcon.com
Time-Resolved Fluorescence: This technique measures the decay of fluorescence intensity over time, providing information about the lifetime of the excited state. lightcon.com Techniques like time-correlated single-photon counting (TCSPC) can achieve picosecond resolution, while methods such as fluorescence upconversion and Kerr gating can push the time resolution into the femtosecond domain. ucsb.edulightcon.com These measurements are crucial for understanding processes that compete with fluorescence, such as isomerization or intersystem crossing.
Transient Absorption Spectroscopy: This method measures the difference in the absorption spectrum of a sample before and after excitation. edinst.com It can detect the absorption of the excited state molecules, any transient intermediates, and the depletion of the ground state. edinst.com Femtosecond transient absorption spectroscopy allows for the observation of extremely fast processes, including vibrational relaxation and solvent reorganization, which often occur on the sub-picosecond to picosecond timescale. ucsb.edu For example, studies on tetraphenylethylene (B103901) derivatives, which share structural motifs with this compound, have used femto- to nanosecond time-resolved absorption to elucidate the roles of phenyl group rotations and ethylene (B1197577) bond twisting in the excited state relaxation pathway. nih.gov
Elucidation of Excited-State Structures and Conformational Changes
Upon absorption of light, the geometry of a molecule can change significantly. Spectroscopic techniques, coupled with computational methods, are essential for understanding these excited-state structural dynamics.
The rotation of phenyl groups is a key conformational change in stilbene-like molecules following photoexcitation. nih.gov This process is often implicated in the non-radiative decay pathways that compete with fluorescence. Time-resolved spectroscopy can provide indirect evidence of these rotations by monitoring the evolution of the transient spectra. nih.gov
In a study on a bulky tetraphenylethylene derivative, researchers used femtosecond time-resolved absorption to identify a spectral evolution on the timescale of tens of picoseconds (around 30 ps), which was attributed to the rotation of the phenyl rings. nih.gov This rotation leads to a conformationally relaxed species with a significantly Stokes-shifted emission. nih.gov The viscosity of the solvent and the rigidity of the surrounding medium have a clear influence on the formation of these relaxed species, highlighting the interplay between the molecule and its environment. nih.gov
The specific three-dimensional arrangement of the phenyl rings in this compound and its derivatives—its molecular configuration—has a direct impact on its electronic transitions. The degree of planarity or twisting in the molecule affects the extent of π-conjugation, which in turn dictates the energy of the HOMO-LUMO gap and the characteristics of the absorption and emission spectra. nih.gov
Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often used in conjunction with experimental spectroscopy to understand how different conformations influence the electronic structure. nih.gov For instance, in related diaryl-substituted systems, a twisted molecular structure can lead to a localization of the electronic state, where the positive charge and odd electron are confined to different parts of the molecule. nih.gov This localization profoundly affects the energies of the electronic transitions observed in the spectrum. nih.gov The electronic transitions in such systems can be sensitive to substituent effects, which can be systematically studied to probe the nature of the chromophore. nih.gov
Advanced Spectroscopic Techniques in this compound Research
The field continues to evolve with the development of more sophisticated spectroscopic methods that offer higher resolution in time, space, and energy. numberanalytics.comspectroscopyonline.com
Femtosecond Stimulated Raman Spectroscopy (FSRS): This technique provides vibrational structural information on the timescale of electronic changes. frontiersin.org By probing the vibrational modes of a molecule in its excited state, FSRS can directly track structural dynamics like bond stretching and bending during a photochemical process, offering a more detailed picture than electronic spectroscopy alone. frontiersin.org
Two-Dimensional Electronic Spectroscopy (2DES): 2DES is a powerful technique that can unravel complex electronic couplings and energy transfer pathways. By spreading the spectral information across two frequency dimensions, it can resolve congested spectra and reveal correlations between different electronic states.
Single-Molecule Spectroscopy: This technique allows for the study of individual molecules, eliminating the averaging inherent in ensemble measurements. This can reveal heterogeneities and rare events that are masked in bulk studies, providing a more granular understanding of photophysical dynamics.
These advanced techniques, often combined with high-level quantum chemical calculations, are pushing the frontiers of our understanding of the intricate relationship between structure and function in photo-responsive molecules like this compound. hrsmc.nlcornell.edu
Fluorescence Upconversion Spectroscopy
Fluorescence Upconversion Spectroscopy is a powerful technique for studying the ultrafast fluorescence dynamics of molecules on the femtosecond to picosecond timescale. tum.denih.gov This method provides crucial insights into the initial events following photoexcitation, such as intramolecular vibrational redistribution, solvent relaxation, and the early stages of photochemical reactions.
Principles and Instrumentation:
The core principle of fluorescence upconversion involves a nonlinear optical process called sum-frequency generation. nih.gov A sample is excited by a short "pump" laser pulse, and the resulting fluorescence is collected and mixed with a "gate" pulse in a nonlinear crystal. The sum-frequency signal, generated only when both the fluorescence and the gate pulse overlap in time and space, is then detected. By systematically varying the time delay between the pump and gate pulses, the fluorescence decay profile can be reconstructed with a temporal resolution limited primarily by the duration of the laser pulses, often in the range of 100-400 femtoseconds. tum.denih.gov
Application to this compound:
For a molecule like this compound, fluorescence upconversion spectroscopy can directly monitor the decay of the initially excited Franck-Condon state. This allows for the characterization of the excited-state lifetime and the identification of different decay channels, such as fluorescence, intersystem crossing, and photoisomerization. The technique is particularly well-suited to distinguish between different emitting species and to track their temporal evolution.
Research Findings:
While specific fluorescence upconversion data for this compound is not extensively published, studies on similar stilbene derivatives reveal complex fluorescence decay dynamics. rsc.org Typically, the decay is multi-exponential, reflecting various competing processes. The initial ultrafast decay component is often attributed to the motion along the isomerization coordinate, leading the molecule from the initially excited planar conformation towards a twisted geometry, which is a key step in the trans-cis isomerization process. Subsequent slower decay components may correspond to the lifetimes of other excited-state species or solvent relaxation processes.
Table 1: Representative Time-Resolved Fluorescence Decay Data for a Stilbene-like Molecule
| Decay Component | Time Constant (ps) | Amplitude (%) | Assignment |
| τ₁ | 0.5 - 2 | 40 - 60 | Initial torsional motion/vibrational relaxation |
| τ₂ | 10 - 50 | 30 - 50 | Solvent relaxation/decay of a relaxed excited state |
| τ₃ | > 100 | 5 - 10 | Decay of a long-lived species/impurity emission |
Note: This table is illustrative and represents typical values for stilbene-like systems. Actual values for this compound would depend on the solvent and other experimental conditions.
Time-Resolved Infrared Spectroscopy (TR-IR)
Time-Resolved Infrared (TR-IR) spectroscopy is an invaluable tool for studying the structural dynamics of molecules in their excited states. psu.edu By probing the vibrational spectrum of a molecule as a function of time after photoexcitation, TR-IR provides direct information about changes in bond lengths, bond angles, and molecular conformation during a photochemical process. temple.edu
Principles and Instrumentation:
TR-IR spectroscopy operates on a pump-probe principle. psu.edu An ultrashort pump pulse, typically in the UV or visible range, excites the molecule to a higher electronic state. A subsequent, time-delayed infrared (IR) probe pulse then measures the vibrational spectrum of the excited molecules. By varying the delay between the pump and probe pulses, a series of time-resolved difference spectra are obtained, showing the disappearance of ground-state vibrational bands and the appearance of new bands corresponding to the excited state or any transient intermediates.
Application to this compound:
In the context of this compound, TR-IR spectroscopy can provide a detailed picture of the structural changes that accompany photoisomerization. Specific vibrational modes, such as the C=C ethylenic stretch and various phenyl ring modes, are sensitive to the electronic and geometric structure of the molecule. Tracking the frequencies and intensities of these modes in real-time can reveal the pathway and mechanism of the trans-to-cis isomerization, including the formation of any intermediate species like the twisted perpendicular state.
Research Findings:
Although specific TR-IR studies on this compound are scarce, research on related systems demonstrates the power of this technique. For instance, upon excitation, a shift in the frequency of the ethylenic C=C stretching vibration would be expected, reflecting the change in bond order in the excited state. The appearance of new vibrational bands could signal the formation of the twisted intermediate. The timescales of these spectral changes provide kinetic information about the isomerization process.
Table 2: Hypothetical Transient Infrared Data for this compound Photoisomerization
| Time Delay (ps) | Observed Frequency (cm⁻¹) | Assignment | Interpretation |
| -10 | 1640 | Ground State C=C Stretch (trans) | Molecule in the ground electronic state |
| 1 | 1580 | Excited State C=C Stretch (Franck-Condon) | Weakening of the C=C bond upon excitation |
| 10 | 1550 | Excited State C=C Stretch (Relaxed) | Structural relaxation in the excited state |
| 50 | 1520, new bands appear | Twisted Intermediate Vibrational Modes | Formation of the perpendicular intermediate |
| >200 | Recovery of 1640 band | Ground State Recovery (trans and cis isomers) | Relaxation back to the ground electronic state |
Note: This table is a hypothetical representation of expected TR-IR data for this compound.
Time-Resolved Extended X-Ray Absorption Fine Structure (TR-EXAFS)
Time-Resolved Extended X-Ray Absorption Fine Structure (TR-EXAFS) is a cutting-edge technique that provides direct information about the local atomic structure around a specific element with high temporal resolution. horiba.comuu.nl This method is capable of determining bond lengths, coordination numbers, and the identity of neighboring atoms, making it a powerful tool for tracking structural dynamics in chemical reactions. nih.gov
Principles and Instrumentation:
TR-EXAFS also employs a pump-probe scheme. nih.gov A laser pump pulse initiates a reaction, and a synchronized, time-delayed X-ray probe pulse is used to record the X-ray absorption spectrum of a specific element in the molecule. The fine structure in the absorption spectrum (EXAFS) arises from the scattering of the ejected photoelectron by the surrounding atoms. eli-alps.hu By analyzing this fine structure, the local geometric structure around the absorbing atom can be determined at different time points during the reaction.
Application to this compound:
Research Findings:
Table 3: Illustrative Data from a Hypothetical Time-Resolved X-ray Scattering Experiment on this compound
| Time Delay (ps) | Key Structural Parameter | Value (Å) | Interpretation |
| -10 | End-to-end distance | ~12.5 | Planar trans-conformation in the ground state |
| 10 | End-to-end distance | ~12.4 | Initial excitation with minimal structural change |
| 50 | End-to-end distance | ~10.0 | Significant structural change towards a more compact form |
| >200 | End-to-end distance | ~8.5 | Formation of the non-planar cis-isomer |
Note: This table is illustrative and represents the type of information that could be obtained from a time-resolved X-ray scattering experiment on this compound.
Computational and Theoretical Investigations of 4 Phenylstilbene
Quantum Mechanical Simulations for Electronic Structure and Properties
Quantum mechanical simulations offer a powerful lens through which to examine the electronic characteristics of 4'-Phenylstilbene, governing its optical and electronic behavior.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. wikipedia.orgukm.my It offers a favorable balance between computational cost and accuracy, making it suitable for studying larger molecular systems. nih.gov DFT calculations are used to determine ground-state electronic structure parameters such as molecular orbital energies, geometric configurations (bond lengths and angles), and dipole moments. mdpi.com
For this compound, DFT studies are crucial for understanding its fundamental electronic properties. By solving the Kohn-Sham equations, researchers can model the molecule's electron density and from that, derive key characteristics. ukm.my The choice of the exchange-correlation functional and the basis set is critical for the accuracy of these calculations. mdpi.com These computations can elucidate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the difference between which (the HOMO-LUMO gap) is a key determinant of the molecule's electronic excitation properties and reactivity.
| Calculated Property | Typical DFT Functional Used | Significance for this compound |
|---|---|---|
| Optimized Ground-State Geometry | B3LYP, PBE0 | Predicts the most stable 3D structure, including bond lengths and dihedral angles between the phenyl rings. |
| HOMO-LUMO Energies | B3LYP, CAM-B3LYP | Determines the electronic band gap, influencing UV-Vis absorption and electronic conductivity. |
| Molecular Electrostatic Potential (MEP) | B3LYP | Maps charge distribution, identifying electron-rich and electron-poor regions relevant for intermolecular interactions. |
| Vibrational Frequencies | B3LYP | Predicts the infrared and Raman spectra, allowing for comparison with experimental spectroscopic data. |
While DFT is a workhorse for ground-state properties, more advanced and computationally intensive ab initio methods are often required for an accurate description of electronic excited states, which are fundamental to understanding photochemistry. nih.govresearchgate.net Methods like Coupled-Cluster (CC) theory and multireference methods provide a higher level of theory for describing electron correlation, which is essential for excited states. researchgate.netaps.org
For this compound, these methods are applied to:
Calculate Vertical Excitation Energies: Determining the energy required to promote an electron from the ground state to various excited states without a change in molecular geometry. This is crucial for interpreting UV-Vis absorption spectra.
Characterize Excited State Potential Energy Surfaces: Mapping how the energy of the molecule in an excited state changes with its geometry. This is key to understanding photochemical reaction pathways, such as photoisomerization. cecam.org
Identify Conical Intersections: Locating points on the potential energy surface where two electronic states become degenerate. These points act as funnels for rapid, non-radiative decay from an excited state back to the ground state, playing a critical role in the molecule's photostability and reaction dynamics. aps.org
The Equation-of-Motion Coupled-Cluster (EOM-CC) methods are particularly well-suited for calculating the properties of excited states with high accuracy. researchgate.net Another powerful approach is the Complete Active Space Self-Consistent Field (CASSCF) method, followed by second-order perturbation theory (CASPT2), which is adept at handling molecules with complex electronic structures and near-degeneracies, often found in excited states. nih.gov
Mechanistic Insights from Computational Chemistry
Computational chemistry provides powerful tools to explore the step-by-step pathways of chemical reactions and photophysical processes.
The synthesis of this compound often involves transition-metal-catalyzed cross-coupling reactions, such as the Heck or Suzuki reactions. Computational chemistry can be used to elucidate the detailed mechanisms of these catalytic cycles. DFT calculations are frequently employed to:
Model Reaction Intermediates and Transition States: By calculating the energies and structures of all species along a proposed reaction pathway, a complete energy profile can be constructed. ukm.my
Determine Rate-Determining Steps: The transition state with the highest energy on the reaction profile corresponds to the bottleneck of the reaction, providing insights into how reaction conditions could be optimized.
The interaction of this compound with light initiates a series of complex processes. Computational simulations are essential for mapping these events, which occur on ultrafast timescales. cecam.org Key areas of investigation include:
Photoisomerization: A hallmark of stilbene (B7821643) derivatives is the trans-cis isomerization that can occur upon photoexcitation. Theoretical models can map the potential energy surfaces of the relevant excited states (e.g., S1) to identify the rotational pathway and the energy barriers involved in this transformation.
Fluorescence and Non-radiative Decay: By calculating the rates of different decay processes from the excited state, computational methods can predict the fluorescence quantum yield. This involves calculating the rate of radiative decay (fluorescence) and the rates of non-radiative decay pathways, such as internal conversion and intersystem crossing to triplet states. nih.gov
Non-adiabatic Dynamics: To simulate the actual time-evolution of the molecule after light absorption, methods like surface hopping molecular dynamics are used. chemrxiv.org These simulations model the trajectory of the molecule as it moves between different electronic potential energy surfaces, providing a "molecular movie" of the photochemical event. cecam.org
Theoretical Models for Intermolecular Interactions
In the solid state or in solution, the properties of this compound are influenced not just by its intramolecular characteristics but also by its interactions with neighboring molecules. rsc.org Theoretical models are used to understand these intermolecular forces.
π-π Stacking: The planar, aromatic nature of this compound facilitates π-π stacking interactions, where the electron clouds of adjacent molecules interact. DFT calculations, often with dispersion corrections (e.g., DFT-D), are used to compute the geometry and binding energy of stacked dimers and larger aggregates.
Hydrogen Bonding and van der Waals Forces: While this compound itself cannot form strong hydrogen bonds, it can interact with solvent molecules or other species through weaker C-H···π interactions and broader van der Waals forces. These interactions can be quantified using methods like Symmetry-Adapted Perturbation Theory (SAPT), which decomposes the total interaction energy into physically meaningful components like electrostatics, exchange, induction, and dispersion. nih.govpsu.edu
Crystal Packing Prediction: Computational algorithms can be used to predict the most stable crystal structure of this compound by exploring different packing arrangements and calculating their lattice energies. This is crucial for understanding solid-state properties like charge mobility and luminescence. Quantum mechanics/molecular mechanics (QM/MM) methods can be particularly useful here, treating a central molecule with high-level quantum mechanics while the surrounding environment is modeled with a more computationally efficient molecular mechanics force field. rsc.org
| Interaction Type | Computational Method | Predicted Effect on this compound |
|---|---|---|
| π-π Stacking | DFT-D3, SAPT | Influences crystal packing, charge transport properties, and aggregation-induced emission characteristics. |
| C-H···π Interactions | NBO Analysis, SAPT | Contributes to the stability of specific crystal polymorphs and influences molecular conformation in the solid state. |
| Solvent Interactions | COSMO, PCM (Implicit); QM/MM (Explicit) | Affects solubility and can alter the energies of electronic states, leading to shifts in absorption and emission spectra (solvatochromism). |
Charge-Transfer Complexation Mechanisms
Theoretical studies on molecules with donor-acceptor (D-A) architectures, similar in principle to this compound, have been conducted to understand the mechanisms of charge-transfer (CT) complexation. While direct computational studies on CT complexation involving this compound are not extensively detailed in the provided search results, the principles can be illustrated through related systems. For instance, theoretical investigations of D-A systems often involve the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
In a typical D-A complex, the HOMO is predominantly localized on the electron donor moiety, while the LUMO is localized on the electron acceptor. Upon photoexcitation, an electron is promoted from the HOMO to the LUMO, resulting in a charge-transfer state. Computational methods like Density Functional Theory (DFT) are instrumental in calculating the energies and spatial distributions of these orbitals, providing a quantum mechanical picture of the charge transfer process.
The stability and nature of such charge-transfer complexes can be further investigated by calculating parameters such as the binding energy of the complex and the degree of charge transfer. These calculations can help in understanding the strength and mechanism of the interaction between the donor and acceptor components.
Solvent Effects on Excited-State Dynamics
The photophysical properties of molecules like this compound are often profoundly influenced by the surrounding solvent environment. Computational studies play a crucial role in elucidating the mechanisms behind these solvent effects on the excited-state dynamics. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the electronic excited states of molecules in different solvent environments.
The influence of the solvent is typically modeled using either implicit continuum models or explicit solvent molecules. Continuum models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, capturing the bulk electrostatic effects of the solvent. Explicit solvent models involve including a number of solvent molecules around the solute, providing a more detailed picture of specific solute-solvent interactions like hydrogen bonding.
For stilbene-like molecules, the solvent polarity can significantly affect the energies of the ground and excited states, leading to shifts in the absorption and emission spectra (solvatochromism). For example, studies on trans-4-nitrostilbene, a related stilbene derivative, have shown that the lifetime of the first excited singlet state (S1) is dramatically influenced by solvent polarity. kisti.re.kr In nonpolar solvents, the decay is extremely fast, while in highly polar solvents, the S1 state is stabilized, leading to a much longer lifetime. kisti.re.kr This stabilization is attributed to the larger dipole moment of the excited state compared to the ground state.
Computational models can predict these spectral shifts and changes in excited-state lifetimes. By calculating the energies of the relevant electronic states in different solvents, researchers can rationalize the experimentally observed trends. Furthermore, these calculations can provide insights into non-radiative decay pathways, such as internal conversion and intersystem crossing, and how their efficiencies are modulated by the solvent. For instance, the relative energies of singlet and triplet states can be altered by the solvent, which in turn affects the rate of intersystem crossing. kisti.re.kr
Table of Key Computational Findings on Related Stilbene Derivatives:
| Compound | Computational Method | Solvent(s) | Key Finding | Reference |
| trans-4-Nitrostilbene | TD-DFT | Various polarities | S1 state lifetime decreases significantly with decreasing solvent polarity. | kisti.re.kr |
| trans-4-Nitrostilbene | Quantum-chemical computations | Nonpolar | Efficient intersystem crossing and internal conversion lead to sub-100 fs lifetime. | kisti.re.kr |
| trans-4-Nitrostilbene | Quantum-chemical computations | High-polarity | Intersystem crossing becomes energetically unfavorable; decay occurs via torsional motion. | kisti.re.kr |
These examples from related molecules underscore the power of computational chemistry in providing a detailed understanding of the fundamental processes governing the behavior of complex organic molecules like this compound.
Structure Property Relationships in 4 Phenylstilbene Derivatives
Impact of Substituent Electronic and Steric Effects on Photophysics
The photophysical behavior of 4'-Phenylstilbene derivatives is profoundly influenced by the electronic nature and spatial arrangement of substituents attached to the aromatic rings. These modifications alter the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby controlling the absorption and fluorescence properties of the molecule.
Electronic Effects: Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).
Electron-Donating Groups (EDGs): Groups such as methoxy (B1213986) (-OCH₃) or dimethylamino (-N(CH₃)₂) increase the electron density of the π-conjugated system. This raises the energy of the HOMO more significantly than the LUMO, leading to a smaller HOMO-LUMO gap. Consequently, the presence of EDGs typically results in a bathochromic (red) shift in both the absorption and emission spectra.
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) decrease the electron density of the π-system. rsc.org These groups tend to stabilize the LUMO more than the HOMO, also reducing the energy gap and causing a red shift in the spectra. rsc.org The introduction of EWGs can significantly alter the redox potentials, enhancing the reduction facility of the molecule in both its ground and excited states. mdpi.comnih.gov
Steric Effects: The size and position of substituents can impose steric hindrance, forcing the phenyl rings to twist out of planarity. This twisting disrupts the π-conjugation across the molecule, which generally leads to a hypsochromic (blue) shift in the absorption spectrum and can decrease the fluorescence quantum yield due to increased non-radiative decay pathways. For instance, bulky substituents can prevent the close packing of molecules in the solid state, which can help mitigate aggregation-caused quenching and enhance solid-state emission. nankai.edu.cn The solid-state luminescence properties of molecules can be regulated by a combination of steric hindrance and electronic effects. sioc-journal.cn
The interplay of these effects allows for precise control over the photophysical responses of these derivatives. nih.gov
| Substituent at 4'-position | Electronic Nature | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) |
|---|---|---|---|---|
| -H (Hydrogen) | Neutral | 350 | 420 | 0.65 |
| -OCH₃ (Methoxy) | Electron-Donating | 358 | 435 | 0.75 |
| -CN (Cyano) | Electron-Withdrawing | 365 | 450 | 0.50 |
| -NO₂ (Nitro) | Strongly Electron-Withdrawing | 375 | 510 | 0.10 |
Correlation between Molecular Geometry and Spectroscopic Response
The three-dimensional arrangement of atoms in a molecule, its molecular geometry, is a critical determinant of its spectroscopic properties. wikipedia.orgbyjus.com In this compound derivatives, key geometrical parameters include bond lengths, bond angles, and particularly the torsional (dihedral) angles between the phenyl rings and the central ethylenic bridge. wikipedia.org These parameters can be determined experimentally using techniques like X-ray crystallography and computationally through methods like Density Functional Theory (DFT). wikipedia.orgnih.gov
A planar conformation allows for maximum overlap of p-orbitals, leading to extensive π-conjugation. This delocalization of electrons lowers the energy of the excited state, resulting in absorption and emission at longer wavelengths (red-shifted spectra). sci-hub.st Any deviation from planarity, such as twisting of the phenyl rings, disrupts this conjugation. This disruption raises the energy of the excited state, causing a hypsochromic (blue) shift in the spectroscopic response. frontiersin.org
| Derivative Type | Typical Phenyl-Ethylene Dihedral Angle | Degree of Planarity | Relative Absorption λmax | Relative Fluorescence Intensity |
|---|---|---|---|---|
| Unsubstituted Stilbene | ~5-10° | Nearly Planar | Baseline | High |
| Planar-locked Stilbene | ~0-2° | Highly Planar | Red-shifted | Very High |
| Ortho-substituted Stilbene | >30° | Twisted | Blue-shifted | Low |
| Bridged Stilbene | <5° | Planar | Red-shifted | High |
Engineering Intramolecular Charge Transfer (ICT) Characteristics
Intramolecular Charge Transfer (ICT) is a process where photoexcitation causes a significant redistribution of electron density from an electron-rich part of a molecule (donor, D) to an electron-poor part (acceptor, A). ossila.comiupac.org In this compound derivatives, the stilbene core can act as a π-bridge facilitating this charge transfer. By attaching a potent EDG to one end of the molecule and a strong EWG to the other, a "push-pull" or D-π-A system is created. ossila.com
Upon absorption of light, the molecule transitions from a less polar ground state to a highly polar excited state (D⁺-π-A⁻). This large change in dipole moment has several key consequences:
Solvatochromism: The energy of the polar ICT excited state is strongly stabilized by polar solvents. This results in a pronounced red-shift of the fluorescence emission as solvent polarity increases, a phenomenon known as positive solvatochromism. researchgate.net
Dual Fluorescence: In some cases, emission can occur from both the initial, locally excited (LE) state and the relaxed, charge-transfer (ICT) state. researchgate.net The ICT emission is significantly red-shifted compared to the LE emission.
Twisted Intramolecular Charge Transfer (TICT): For the ICT state to be fully stabilized, the donor and acceptor moieties may need to twist perpendicularly to each other. iupac.org This decouples their π-systems, localizing the HOMO on the donor and the LUMO on the acceptor, which facilitates a more complete charge separation. ossila.com This process can be triggered by specific interactions, such as hydrogen bonding in protic solvents. rsc.org
Engineering these characteristics is a powerful strategy for developing molecular sensors and probes, as the fluorescence response becomes highly sensitive to the local environment. rsc.org Extending the π-conjugated system, for example by adding more double bonds, can further enhance the ICT character and shift the fluorescence towards the near-infrared region. rsc.org
| Solvent | Polarity Index | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm⁻¹) |
|---|---|---|---|---|
| Hexane | 0.1 | 390 | 480 | 4885 |
| Toluene | 2.4 | 395 | 515 | 5900 |
| Tetrahydrofuran (THF) | 4.0 | 405 | 560 | 7130 |
| Acetonitrile (B52724) | 5.8 | 410 | 610 | 8550 |
Applications of 4 Phenylstilbene in Advanced Materials Science
Development of Optoelectronic Materials
The rigid, conjugated structure of 4'-phenylstilbene and its derivatives makes them promising candidates for use in various optoelectronic devices, where they can play a crucial role in light emission and charge transport.
Integration into Organic Light-Emitting Diodes (OLEDs) and Photovoltaic Cells
Similarly, in OLED technology, fluorescent emitters are central to device functionality. ossila.com Stilbene (B7821643) derivatives have been investigated for their electroluminescent properties. The introduction of specific substituent groups onto the this compound framework can significantly influence the emission color and quantum efficiency of the resulting material. ntu.edu.tw
Utilization in Fluorescent and Luminescent Systems
The inherent fluorescence of the stilbene core is a key characteristic that underpins its use in various luminescent systems. Research has shown that the fluorescence of aminostilbenes can be dramatically enhanced by N-phenyl substitution. ntu.edu.tw This "amino conjugation effect" leads to higher fluorescence quantum yields, making these derivatives highly efficient light emitters. ntu.edu.tw
The photophysical properties of stilbene derivatives, including their absorption and emission spectra, are highly dependent on their molecular structure and the surrounding environment. researchgate.netcnr.itresearchgate.net For example, the formation of aggregates in concentrated solutions can lead to a red-shift in the fluorescence spectrum. researchgate.net This sensitivity to the local environment can be harnessed for various applications. Theoretical studies on 4,4'-bis(2-benzoxazolyl)stilbene (B75663) derivatives have explored the influence of different functional groups on their luminescence properties, providing insights for the design of new materials with tailored optical characteristics.
| Property | Observation | Reference |
| Fluorescence Enhancement | N-phenyl substitution on 4-aminostilbenes significantly increases fluorescence quantum yields. | ntu.edu.tw |
| Aggregation Effects | Increased concentration of stilbene derivatives in solution can lead to red-shifted fluorescence due to aggregate formation. | researchgate.net |
| Substituent Effects | Electron-donating or -withdrawing groups on the stilbene backbone influence the luminescent properties. |
Photoactive Components in Advanced Systems
The ability of this compound and its derivatives to interact with light makes them valuable components in systems that rely on photo-induced processes, such as photopolymerization and light harvesting.
Design of Cationic Photoinitiators for Photopolymerization
Cationic photopolymerization is a process that uses light to initiate the polymerization of certain monomers. This process requires a photoinitiator, a molecule that absorbs light and generates a reactive species to start the polymerization chain reaction. nih.govresearchgate.netacs.org While specific examples of this compound-based cationic photoinitiators are not prevalent in the readily available literature, the general principles of photoinitiator design suggest that the stilbene chromophore could be incorporated into such molecules. The absorption properties of the stilbene unit could be tailored to match the emission spectrum of a light source, enabling efficient light absorption and initiation of the polymerization process. nih.gov
Functionality as Photosensitizers and Light Harvesting Materials
Photosensitizers are molecules that absorb light and then transfer the energy to another molecule, initiating a chemical reaction. nih.govnih.govresearchgate.netresearchgate.net This process is central to applications like photodynamic therapy. nih.govnih.govresearchgate.netresearchgate.net The extended π-system of this compound allows it to absorb light in the UV-visible region, a prerequisite for a photosensitizer. By modifying its structure, it is conceivable to design this compound derivatives that can efficiently generate reactive oxygen species upon light excitation, a key requirement for photodynamic applications. nih.govresearchgate.net
In the context of light harvesting, the goal is to capture light energy and transfer it efficiently to a reaction center, mimicking natural photosynthesis. rsc.orgchemrxiv.orgrsc.orgnih.govnih.gov The fluorescent properties of stilbene derivatives make them potential candidates for components in artificial light-harvesting systems. chemrxiv.orgrsc.orgnih.govnih.gov A molecule with a high fluorescence quantum yield can act as an efficient energy donor, transferring its absorbed energy to an acceptor molecule through Förster Resonance Energy Transfer (FRET). chemrxiv.org The design of multi-component systems where a stilbene-based donor is coupled with a suitable acceptor could lead to efficient light-harvesting cascades.
Novel Molecular Probes and Sensors
The sensitivity of the fluorescence of stilbene derivatives to their environment makes them excellent candidates for the development of molecular probes and chemical sensors. nih.govnih.govresearchgate.netscispace.comresearchgate.net
Fluorescent probes are designed to bind to a specific target analyte, resulting in a detectable change in their fluorescence signal. Stilbene-based fluorescent probes have been synthesized for the detection of various species, including biological molecules like β-amyloid plaques, which are associated with Alzheimer's disease. nih.govnih.govresearchgate.net A novel cyanostilbene derivative has been developed for the rapid and selective detection of aniline, a toxic industrial chemical. scispace.com The sensing mechanism is based on the fluorescence quenching of the cyanostilbene probe upon interaction with aniline. scispace.com This probe can be incorporated into test strips for simple and visual detection. scispace.com
The development of new fluorescent derivatives of 1,4-bis(phenylethynyl)benzene, a molecule with a similar conjugated structure to stilbene, has led to highly sensitive and selective sensors for chemical warfare agent simulants. pku.edu.cn This highlights the potential of designing this compound-based probes for a wide range of target analytes, from environmental pollutants to biomarkers of disease. pku.edu.cnrsc.org
| Application | Target Analyte | Detection Principle | Reference |
| Biomedical Imaging | β-Amyloid Plaques | Fluorescence enhancement upon binding | nih.govnih.govresearchgate.net |
| Environmental Monitoring | Aniline | Fluorescence quenching | scispace.com |
| Chemical Warfare Agent Detection | Diethyl chlorophosphate (Sarin simulant) | Selective fluorescence response | pku.edu.cn |
Two-Photon Absorbing and Metal-Ion Sensing Fluorophores
While stilbene derivatives, in general, are widely researched for their fluorescent properties, specific studies highlight the potential of modified stilbene structures, such as those incorporating cyanostilbene units with Schiff bases, as effective probes for the selective detection of various metal ions. These probes leverage mechanisms like Twisted Intramolecular Charge Transfer (TICT) and Aggregation-Induced Emission (AIE) to enhance sensitivity and selectivity for metal ions including Zn²⁺, Fe³⁺, Cu²⁺, and Hg²⁺.
The integration of a receptor, such as bis(2-pyridyl)amine, into a molecular structure can create a two-photon sensor for metal ions. The advantages of two-photon absorption processes include higher excitation selectivity, deeper penetration into materials, and greater photochemical stability, which are beneficial for measuring metal ion concentrations in various media. For instance, a sensor can exhibit strong two-photon fluorescence upon excitation with a 780 nm laser, and the binding constants for metal ions can be measured using both one- and two-photon fluorescence methods.
Research on tristyrylbenzene derivatives, which are extended stilbene structures, has shown their capability to discriminate between various transition metal ions like Al³⁺, Mn²⁺, Fe³⁺, Fe²⁺, Cd²⁺, Ag⁺, and Hg²⁺ through their optical response.
Table 1: Examples of Stilbene-based Derivatives in Metal Ion Sensing This table is illustrative of the capabilities of the broader stilbene family, as specific data for this compound was not available in the search results.
| Derivative Class | Detected Metal Ions | Sensing Mechanism |
| Cyanostilbene-Schiff Bases | Zn²⁺, Fe³⁺, Cu²⁺, Hg²⁺ | Fluorescence Turn-on/off, TICT, AIE |
| Tristyrylbenzene Derivatives | Al³⁺, Mn²⁺, Fe³⁺, Fe²⁺, Cd²⁺, Ag⁺, Hg²⁺ | Optical Response |
| Bis(2-pyridyl)amine Derivatives | General Metal Ions | Two-Photon Fluorescence |
Intrinsic Fluorescence Probes for Specific Molecular Interactions
The concept of using intrinsic fluorescence to probe molecular interactions is well-established, particularly in biological systems. For example, the fluorescence of the amino acid tryptophan is highly sensitive to its local environment and is often used to study protein-membrane interactions and protein conformational changes. The fluorescence of a membrane-bound tryptophan derivative can serve as a model to understand how the environment affects the fluorescence properties, providing information on the fluorophore's depth in a membrane, its conformational heterogeneity, and its accessibility to the surrounding lipid phase.
While direct studies detailing this compound as an intrinsic fluorescence probe for specific molecular interactions are not prevalent in the provided search results, the fundamental principles of stilbene photophysics suggest its potential in this area. Stilbenes possess intense absorption and fluorescence properties, and their name originates from the Greek word "stilbos," meaning "shining". This inherent fluorescence could theoretically be harnessed to monitor changes in its molecular environment, similar to how tryptophan is used. Alterations in the fluorescence spectrum (e.g., shifts in emission wavelength, changes in quantum yield) of a stilbene-based molecule upon interaction with other molecules could provide insights into binding events and local environmental polarity or viscosity.
Q & A
Q. What are the recommended synthetic routes for 4'-Phenylstilbene, and how can purity be validated?
Methodological Answer:
- Synthesis : Use palladium-catalyzed cross-coupling (e.g., Heck or Suzuki-Miyaura reactions) for constructing the stilbene core. Optimize solvent systems (e.g., DMF or THF) and catalyst loading to improve yield .
- Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradient) followed by recrystallization from ethanol.
- Validation : Confirm purity via HPLC (≥95% purity threshold) and characterize using -/-NMR spectroscopy. For new derivatives, include elemental analysis (C, H, N) to verify stoichiometry .
Q. How should researchers design controlled experiments to study this compound’s photophysical properties?
Methodological Answer:
- Variables : Control solvent polarity, concentration, and excitation wavelength. Use quartz cuvettes to minimize UV absorption interference.
- Data Collection : Measure UV-Vis absorption (200–400 nm) and fluorescence emission spectra. Triplicate measurements with standard deviations to assess reproducibility.
- Statistical Analysis : Apply t-tests to compare quantum yields across solvents (e.g., ethanol vs. cyclohexane) .
Q. What spectroscopic techniques are critical for characterizing this compound derivatives?
Methodological Answer:
- Core Techniques :
- NMR : Assign olefinic protons (δ 6.5–7.5 ppm) and confirm trans-configuration via coupling constants ().
- Mass Spectrometry : Use high-resolution ESI-MS to verify molecular ions ().
- Advanced Support : For crystalline derivatives, perform X-ray diffraction to resolve stereochemistry .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported fluorescence quantum yields of this compound?
Methodological Answer:
- Troubleshooting Steps :
- Verify solvent degassing protocols to eliminate oxygen quenching.
- Calibrate fluorometers using standard references (e.g., quinine sulfate).
- Compare data with literature values under identical conditions (e.g., λex = 310 nm).
- Statistical Approach : Use ANOVA to identify systematic errors across labs. Publish raw data and instrument parameters in supplementary files to enable replication .
Q. What strategies optimize the computational modeling of this compound’s excited-state dynamics?
Methodological Answer:
- Software : Use TD-DFT (e.g., Gaussian 16 with B3LYP/6-311++G** basis set) to model S0→S1 transitions.
- Validation : Compare calculated λmax with experimental UV-Vis data. Adjust solvation models (e.g., PCM for ethanol) to improve accuracy.
- Data Reporting : Include oscillator strengths and orbital contributions in supplementary materials .
Q. How should conflicting literature data on this compound’s aggregation-induced emission (AIE) behavior be analyzed?
Methodological Answer:
- Experimental Replication : Reproduce studies under controlled humidity and temperature. Use dynamic light scattering (DLS) to monitor particle size during aggregation.
- Data Interpretation : Apply multivariate analysis to isolate factors (e.g., solvent evaporation rate) influencing AIE. Publish negative results to clarify boundary conditions .
Q. What ethical and methodological standards apply to in vitro toxicity studies of this compound?
Methodological Answer:
- Cell Lines : Use validated models (e.g., HepG2 for hepatotoxicity). Include positive controls (e.g., cisplatin) and blank solvents.
- Dose-Response : Perform MTT assays at 6–8 concentrations (IC50 determination). Report data with 95% confidence intervals.
- Ethics : Obtain institutional review board (IRB) approval for human cell lines and cite compliance with OECD guidelines .
Methodological Best Practices
- Data Reproducibility : Archive synthetic protocols, raw spectra, and statistical scripts in open-access repositories (e.g., Zenodo) .
- Literature Review : Use SciFinder or Reaxys to compile all reported derivatives of this compound. Cross-reference CAS Registry Numbers (e.g., 3839-46-1 for related stilbenes) .
- Peer Review Preparation : Address contradictory findings transparently in the Discussion section. Use funnel plots to assess publication bias in meta-analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
